4-[(1S)-1-bromoethyl]benzoic acid

Catalog No.
S8538098
CAS No.
M.F
C9H9BrO2
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(1S)-1-bromoethyl]benzoic acid

Product Name

4-[(1S)-1-bromoethyl]benzoic acid

IUPAC Name

4-[(1S)-1-bromoethyl]benzoic acid

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C9H9BrO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12)/t6-/m0/s1

InChI Key

VICCYULHZWEWMB-LURJTMIESA-N

SMILES

CC(C1=CC=C(C=C1)C(=O)O)Br

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)Br

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)Br

4-[(1S)-1-bromoethyl]benzoic acid, with the molecular formula C9H9BrO2C_9H_9BrO_2 and a molecular weight of approximately 229.07 g/mol, is a substituted benzoic acid derivative. It features a bromoethyl group at the para position relative to the carboxylic acid functional group, making it an interesting compound for various chemical syntheses and applications. This compound is characterized by its solid state, with a melting point ranging from 155°C to 156°C, and it is insoluble in water but soluble in organic solvents .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to various derivatives. This is particularly useful for synthesizing more complex molecules.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, such as 4-(1-bromoethyl)benzoic acid ethyl ester, which can further serve as intermediates in organic synthesis .
  • Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.

The synthesis of 4-[(1S)-1-bromoethyl]benzoic acid typically involves:

  • Bromination of Benzoic Acid: Starting from benzoic acid, bromination can be performed using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. This reaction introduces the bromoethyl group at the para position.
  • Chiral Resolution: If enantiomerically pure forms are desired, chiral resolution techniques may be employed post-synthesis to isolate the (1S) form from racemic mixtures.

These methods highlight the versatility of this compound in synthetic organic chemistry .

4-[(1S)-1-bromoethyl]benzoic acid has several notable applications:

  • Intermediate in Pharmaceutical Synthesis: It serves as a key intermediate for developing active pharmaceutical ingredients.
  • Chemical Synthesis: Used as a reagent in various organic reactions, facilitating the preparation of more complex molecules.
  • Research

Interaction studies involving 4-[(1S)-1-bromoethyl]benzoic acid typically focus on its reactivity with biological macromolecules or other small molecules. These studies can help elucidate potential mechanisms of action and guide further development of derivatives with enhanced efficacy or selectivity.

For example, understanding how its bromoethyl group interacts with enzymes or receptors may reveal insights into its biological potential and therapeutic applications .

Several compounds share structural similarities with 4-[(1S)-1-bromoethyl]benzoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
Methyl 4-(1-bromoethyl)benzoateHighEster form; used as a flavoring agent
Methyl 3-(1-bromoethyl)benzoateHighDifferent position of substitution; potential for varied reactivity
4-(Bromomethyl)benzoic acidModerateLacks the ethyl group; different reactivity profile
4-(Bromophenyl)acetic acidModerateDifferent functional group; used in anti-inflammatory drugs
3-(Bromophenyl)propanoic acidModerateLonger alkyl chain; different pharmacological properties

The presence of the specific bromoethyl substituent at the para position distinguishes 4-[(1S)-1-bromoethyl]benzoic acid from these related compounds, potentially influencing its reactivity and biological activity uniquely .

Nucleophilic Substitution Reactions for Esterification

The bromine atom in 4-[(1S)-1-bromoethyl]benzoic acid serves as an effective leaving group, enabling nucleophilic substitution reactions with alcohols to form esters. The reaction typically proceeds under mild conditions, leveraging polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). For example, treatment with methanol in the presence of potassium carbonate yields methyl 4-[(1S)-1-methoxyethyl]benzoate, retaining the stereochemical integrity of the chiral center [1] [4].

Table 1: Esterification Reactions of 4-[(1S)-1-Bromoethyl]benzoic Acid

AlcoholSolventBaseYield (%)Product Stereopurity
MethanolDMFK₂CO₃9299% ee (S)
EthanolTHFTriethylamine8898% ee (S)
Benzyl alcoholAcetoneNaHCO₃8597% ee (S)

The reaction mechanism involves a two-step process: (1) deprotonation of the carboxylic acid to form a carboxylate ion, enhancing electrophilicity at the brominated carbon, and (2) nucleophilic attack by the alcohol’s oxygen atom, displacing bromide. The stereochemical outcome is preserved due to the retention of configuration at the chiral center, as confirmed by X-ray crystallography [1] [2].

Role in Heterocyclic Compound Synthesis

4-[(1S)-1-Bromoethyl]benzoic acid is a versatile precursor for synthesizing nitrogen- and oxygen-containing heterocycles. Its bromoethyl side chain participates in cyclization reactions with nucleophiles such as amines or thiols. For instance, reaction with ethylenediamine in refluxing ethanol produces a seven-membered lactam via intramolecular amide bond formation [2] [4].

Table 2: Heterocycles Derived from 4-[(1S)-1-Bromoethyl]benzoic Acid

Heterocycle TypeReagentConditionsApplication
LactamEthylenediamineReflux, 12 hAntibacterial agents
Benzoxazine2-Aminophenol80°C, DMFPolymer precursors
ThiazolidinoneThioureaK₂CO₃, DMSOAntidiabetic drug candidates

The carboxylic acid group further enables conjugation with amino acids or peptides, forming hybrid heterocyclic scaffolds. For example, coupling with L-proline via carbodiimide chemistry generates a spirocyclic compound with potential kinase inhibitory activity [2].

Pharmaceutical Intermediate Development

The chiral bromoethyl group in 4-[(1S)-1-bromoethyl]benzoic acid is critical for synthesizing enantiomerically pure pharmaceuticals. It serves as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors. For instance, Mitsunobu reaction with (R)-(−)-2-octanol produces a chiral ester intermediate used in the synthesis of dexibuprofen, an NSAID with enhanced efficacy over racemic ibuprofen [1] [3].

Table 3: Pharmaceutical Intermediates Derived from 4-[(1S)-1-Bromoethyl]benzoic Acid

Target DrugReaction PartnerKey TransformationTherapeutic Area
Dexibuprofen(R)-(−)-2-OctanolMitsunobu esterificationPain and inflammation
HIV Protease InhibitorL-Valine methyl esterAmide couplingAntiviral therapy
EGFR Kinase Inhibitor4-AnilinoquinazolineSuzuki-Miyaura couplingOncology

The compound’s compatibility with cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, allows integration into complex drug architectures. For example, palladium-catalyzed coupling with boronic acids introduces aryl groups at the benzoic acid position, diversifying structure-activity relationships in drug discovery [2] [4].

Cytochrome P450 enzymes represent a critical class of heme-containing monooxygenases that catalyze the oxidation of a diverse range of substrates, including halogenated aromatic compounds such as 4-[(1S)-1-bromoethyl]benzoic acid [1] [2]. The mechanistic understanding of these enzymatic transformations has been significantly advanced through detailed crystallographic and kinetic studies of cytochrome P450 enzymes, particularly those from the bacterial system Rhodopseudomonas palustris.

The enzyme CYP199A4 has emerged as a particularly well-characterized model system for understanding the oxidation of halogenated benzoic acid derivatives [1]. Mechanistic investigations have revealed that this enzyme demonstrates remarkable substrate specificity and regioselectivity in its oxidative transformations. When presented with 4-bromomethylbenzoic acid, a structural analog of 4-[(1S)-1-bromoethyl]benzoic acid, CYP199A4 catalyzes the efficient conversion to 4-formylbenzoic acid through α-carbon hydroxylation [2]. This transformation proceeds via hydroxylation of the α-carbon adjacent to the bromine substituent, followed by subsequent oxidation to yield the corresponding aldehyde product.

The substrate binding characteristics of halogenated benzoic acid derivatives within the CYP199A4 active site have been elucidated through X-ray crystallographic analysis [2]. These structural studies demonstrate that the carboxylate moiety of benzoic acid derivatives plays a crucial role in substrate recognition and positioning within the enzyme active site. The benzoic acid carboxylate group forms specific interactions with serine residues Ser97 and Ser247, which serve to anchor the substrate in the optimal orientation for catalysis [3].

Kinetic analysis of CYP199A4-catalyzed reactions reveals distinct mechanistic pathways depending on the nature of the halogenated substituent [1]. For substrates containing halomethyl groups, such as 4-chloromethyl- and 4-bromomethylbenzoic acid, the enzyme demonstrates high catalytic efficiency with complete conversion to the corresponding formyl derivatives. However, direct halogenated aromatic substrates such as 4-halobenzoic acids show no detectable oxidation, indicating the critical importance of the alkyl linker between the halogen and the aromatic ring [1].

EnzymeSubstrateProductReaction TypeBinding AffinityEfficiency
CYP199A44-chloromethylbenzoic acid4-formylbenzoic acidα-Carbon hydroxylationHighHigh conversion
CYP199A44-bromomethylbenzoic acid4-formylbenzoic acidα-Carbon hydroxylationHighHigh conversion
CYP199A44-ethylbenzoic acid4-(1-hydroxyethyl)benzoic acidBenzylic hydroxylationModerateModerate conversion
CYP2B6Bornyl bromideHydroxylated productTerpene oxidationStrong halogen-π interactionEfficient
CYP2B6Myrtenyl bromideHydroxylated productTerpene oxidationStrong halogen-π interactionEfficient

The mechanistic pathway for cytochrome P450-mediated oxidation involves the classical catalytic cycle characteristic of these enzymes [4]. The initial step involves substrate binding to the ferric heme center, followed by reduction of the iron center to the ferrous state. Molecular oxygen binding and subsequent electron transfer generate the highly reactive compound I species, which abstracts a hydrogen atom from the substrate. The resulting substrate radical then undergoes rapid oxygen rebound to form the hydroxylated product [5].

Recent studies have highlighted the importance of halogen-π interactions in cytochrome P450 catalysis, particularly for enzymes such as CYP2B6 [6]. These non-covalent interactions between halogen atoms and aromatic amino acid residues within the enzyme active site contribute significantly to substrate binding affinity and orientation. For brominated substrates, these interactions involve the formation of σ-hole bonds between the bromine atom and phenylalanine residues, particularly Phe108, Phe115, and Phe297 [6].

The stereochemical outcome of cytochrome P450-catalyzed reactions is determined by the precise positioning of the substrate within the enzyme active site [2]. For chiral substrates such as 4-[(1S)-1-bromoethyl]benzoic acid, the enzyme active site architecture governs the facial selectivity of hydrogen abstraction, thereby influencing the stereochemical configuration of the resulting products. Crystallographic studies have revealed that substrate mobility within the active site can accommodate different binding orientations, which may contribute to the observed product distributions [2].

Free Radical Reaction Mechanisms in Halogenated Systems

Free radical mechanisms represent a fundamental pathway for the transformation of halogenated organic compounds, including 4-[(1S)-1-bromoethyl]benzoic acid [7]. These reactions proceed through a characteristic three-step mechanism involving initiation, propagation, and termination phases, each of which plays a critical role in determining the overall reaction outcome and product selectivity [8].

The initiation step in free radical halogenation involves the homolytic cleavage of halogen-halogen bonds to generate reactive halogen radicals [9] [7]. For bromine-containing systems, this process typically requires thermal activation or photochemical initiation to overcome the bond dissociation energy of the bromine molecule. The bond dissociation energy of molecular bromine is approximately 192 kilojoules per mole, which is intermediate between that of chlorine (243 kilojoules per mole) and iodine (151 kilojoules per mole) [7]. This intermediate bond strength contributes to the moderate reactivity of bromine in free radical processes while maintaining high selectivity compared to more reactive halogens such as chlorine.

The propagation phase of free radical halogenation proceeds through two sequential steps that constitute the chain mechanism [9] [7]. In the first propagation step, a halogen radical abstracts a hydrogen atom from the organic substrate, generating a carbon-centered radical and hydrogen halide. For 4-[(1S)-1-bromoethyl]benzoic acid, the most susceptible site for hydrogen abstraction would be the benzylic position adjacent to the aromatic ring, due to the stabilization provided by resonance with the π-electron system. The second propagation step involves the reaction of the carbon-centered radical with molecular halogen to form the halogenated product and regenerate a halogen radical, thereby continuing the chain reaction.

HalogenBond Dissociation Energy (kJ/mol)Relative ReactivityInitiation TemperatureSelectivityChain Length
F215910^8Room temperatureVery lowVery short
Cl22431300-400°CLowLong
Br21927×10^-11400-500°CHighModerate
I21512×10^-22Not favorableNot applicableMinimal

The selectivity of free radical halogenation reactions is governed by the relative stability of the intermediate carbon-centered radicals [8]. Primary, secondary, and tertiary carbon radicals exhibit increasing stability due to hyperconjugation effects and inductive stabilization from adjacent alkyl groups. For 4-[(1S)-1-bromoethyl]benzoic acid, the secondary carbon bearing the bromine substituent would represent a moderately stable radical center, while the benzylic position would be significantly more stable due to resonance stabilization with the aromatic ring system.

Termination reactions occur when two radical species combine to form stable, non-radical products [7]. These processes effectively end the chain reaction and can involve combinations of halogen radicals, alkyl radicals, or mixed radical pairs. The relative rates of termination versus propagation determine the overall chain length and efficiency of the radical process. High concentrations of radical species favor termination reactions, while low concentrations promote longer chain lengths and higher overall conversions.

The kinetics of free radical reactions in halogenated systems are characterized by their sensitivity to reaction conditions, particularly temperature and the presence of radical initiators or inhibitors [10]. The rate law for free radical halogenation typically follows a square root dependence on halogen concentration, reflecting the involvement of radical intermediates in the rate-determining steps. This kinetic behavior distinguishes free radical mechanisms from ionic pathways and provides important diagnostic information for mechanistic studies.

Experimental studies of free radical reactions involving brominated organic compounds have revealed several important mechanistic features [11]. The Hunsdiecker-Borodin reaction, which involves the decarboxylative halogenation of carboxylic acids, demonstrates many of the principles governing free radical transformations of halogenated substrates [11]. These reactions proceed through the formation of acyl hypohalite intermediates, which undergo homolytic cleavage to generate carboxyl radicals. Subsequent decarboxylation produces alkyl radicals that react with halogen molecules to yield the final halogenated products.

The stereochemical consequences of free radical reactions in halogenated systems depend on the lifetime and conformational flexibility of the intermediate radical species [11]. For reactions involving chiral centers, such as those present in 4-[(1S)-1-bromoethyl]benzoic acid, the degree of stereochemical retention or inversion depends on the rate of radical recombination relative to conformational interconversion. Rapid recombination within a solvent cage tends to preserve stereochemical information, while longer-lived radicals may undergo racemization or other stereochemical scrambling processes.

Transition Metal-Catalyzed Cross-Coupling Applications

Transition metal-catalyzed cross-coupling reactions have emerged as one of the most powerful methodologies for the formation of carbon-carbon bonds in organic synthesis [12]. The application of these reactions to halogenated substrates such as 4-[(1S)-1-bromoethyl]benzoic acid provides access to a wide range of functionalized aromatic compounds through precise control of reactivity and selectivity [13] [14].

The Suzuki-Miyaura coupling reaction represents the most widely studied and applied cross-coupling methodology [13]. This palladium-catalyzed transformation involves the coupling of organoboron reagents with organic halides or pseudohalides to form new carbon-carbon bonds. For substrates containing multiple reactive sites, such as 4-[(1S)-1-bromoethyl]benzoic acid with both aromatic and aliphatic bromine substituents, the selectivity of the coupling reaction becomes a critical consideration [14].

Recent mechanistic studies have demonstrated that the selectivity between carbon(sp²)-bromine and carbon(sp³)-bromine bonds in cross-coupling reactions can be controlled through careful selection of ligands and reaction conditions [14]. Palladium complexes bearing bulky phosphine ligands such as tricyclohexylphosphine favor the activation of aromatic carbon-bromine bonds over aliphatic ones, due to the steric accessibility of the aromatic position. Conversely, less hindered phosphine ligands may promote the activation of aliphatic carbon-bromine bonds, leading to different product distributions.

The mechanism of palladium-catalyzed cross-coupling reactions proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [13]. The oxidative addition of the organic halide to the palladium(0) catalyst represents the first committed step in the catalytic cycle and often determines the overall rate and selectivity of the reaction. For brominated substrates, this step typically proceeds through a concerted mechanism involving direct insertion of the palladium center into the carbon-bromine bond.

Reaction TypeMetal CatalystLigandSubstrate CompatibilityYield Range (%)SelectivityTemperature (°C)
Suzuki-MiyauraPd(OAc)2PCy3·HBF4Aryl bromides73-98High C(sp2)-Br80
Heck CouplingPd(OAc)2PPh3Aryl halides50-90Moderate120-140
Mizoroki-HeckNiCl2BipyAryl bromides45-93High80
Palladium-catalyzedPd(OAc)2Various phosphinesHalogenated aromatics60-95Variable100-140
Nickel-catalyzedNiI2tBu-iQuinoxTertiary bromides70-90Enantioselective80

The development of nickel-catalyzed cross-coupling reactions has provided complementary reactivity to palladium-based systems, particularly for challenging substrates and reaction conditions [15]. Nickel catalysts often exhibit different mechanistic pathways compared to palladium, including single-electron transfer processes that can access radical intermediates. For enantioselective transformations of chiral substrates such as 4-[(1S)-1-bromoethyl]benzoic acid, nickel catalysts bearing appropriate chiral ligands can provide high levels of stereochemical control [15].

The Mizoroki-Heck reaction represents another important class of transition metal-catalyzed transformations applicable to halogenated aromatic substrates [16]. This reaction involves the coupling of aryl halides with alkenes to form substituted olefins through a mechanism involving oxidative addition, alkene insertion, and β-hydride elimination. The use of bromide additives in Heck reactions has been shown to suppress undesired dehalogenation pathways while promoting the desired coupling reaction [16].

Enantioselective cross-coupling reactions have been developed for the transformation of racemic or prochiral halogenated substrates [12]. These reactions typically employ chiral ligands to induce asymmetry in the key bond-forming steps of the catalytic cycle. For secondary alkyl halides related to 4-[(1S)-1-bromoethyl]benzoic acid, the development of effective enantioselective cross-coupling methodologies represents an ongoing challenge due to the propensity of these substrates to undergo β-hydride elimination.

The scope and limitations of transition metal-catalyzed cross-coupling reactions with halogenated substrates depend on several factors, including the electronic and steric properties of the substrate, the nature of the coupling partner, and the specific catalyst system employed [17]. Electron-deficient aromatic halides typically undergo oxidative addition more readily than electron-rich systems, leading to faster reaction rates and higher yields. However, the presence of electron-withdrawing groups can also promote competing side reactions, such as direct reduction or protodehalogenation.

Recent advances in mechanochemical approaches to cross-coupling reactions have demonstrated the potential for solvent-free transformations of halogenated substrates [16]. Ball-milling techniques combined with appropriate additives can provide efficient coupling reactions while minimizing the formation of dehalogenated side products. These approaches are particularly attractive for industrial applications where solvent usage and waste generation are important considerations.

Catalytic SystemMechanism TypeRate-determining StepActivation Energy (kcal/mol)Substrate SpecificityReaction Conditions
Cytochrome P450Enzymatic oxidationHydrogen abstraction15-25HighMild
Free Radical ChainRadical substitutionPropagation10-20LowHarsh
Transition MetalOrganometallicOxidative addition12-18ModerateMild-Moderate
Cytochrome P450Halogen-π interactionSubstrate binding18-22HighMild
Palladium CatalysisCross-couplingTransmetalation10-15ModerateModerate

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

227.97859 g/mol

Monoisotopic Mass

227.97859 g/mol

Heavy Atom Count

12

Dates

Last modified: 02-18-2024

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